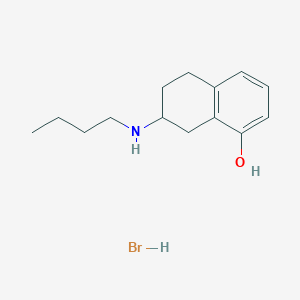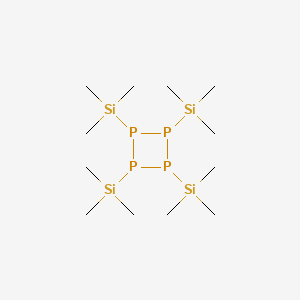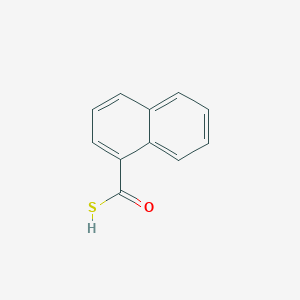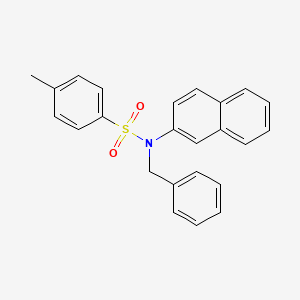![molecular formula C5H10N4O3 B14413637 ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate typically involves the reaction of ethyl carbamate with hydrazine derivatives under controlled conditions. One common method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . Another method involves the reaction of ammonia with ethyl chloroformate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of metal-free synthesis methods and eco-friendly reagents, such as Si(OMe)4 and DBU, has been explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, ureas, and other nitrogen-containing compounds.
Applications De Recherche Scientifique
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like acetylcholinesterase, leading to an increase in acetylcholine levels at nerve synapses or neuromuscular junctions . This inhibition results in increased stimulation of nerve endings, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: An ester of carbamic acid with similar chemical properties.
Propyl carbamate: Another ester of carbamic acid with comparable applications.
Phenyl carbamate: Used in similar industrial and pharmaceutical applications.
Uniqueness
Ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and exhibit diverse biological activities. Its versatility in scientific research and industrial applications sets it apart from other carbamates .
Propriétés
Formule moléculaire |
C5H10N4O3 |
|---|---|
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate |
InChI |
InChI=1S/C5H10N4O3/c1-2-12-5(11)7-3-8-9-4(6)10/h3H,2H2,1H3,(H3,6,9,10)(H,7,8,11) |
Clé InChI |
VNWOOTWQAJPMEN-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)N/C=N/NC(=O)N |
SMILES canonique |
CCOC(=O)NC=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


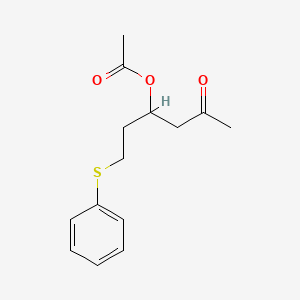
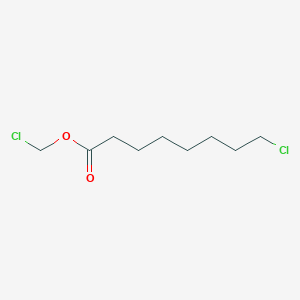
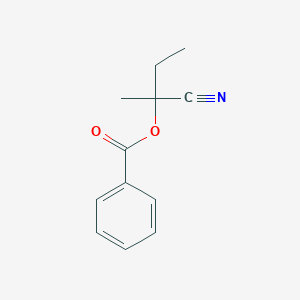
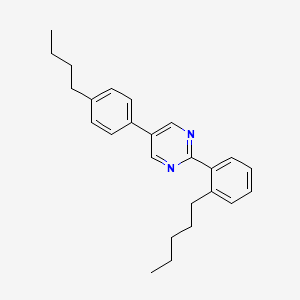
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

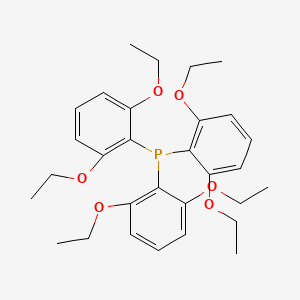
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
